Cyclodecasiloxane, eicosamethyl-

Description

BenchChem offers high-quality Cyclodecasiloxane, eicosamethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclodecasiloxane, eicosamethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20-icosamethyl-1,3,5,7,9,11,13,15,17,19-decaoxa-2,4,6,8,10,12,14,16,18,20-decasilacycloicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H60O10Si10/c1-31(2)21-32(3,4)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)30-39(17,18)28-37(13,14)26-35(9,10)24-33(5,6)22-31/h1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNKGWZSNSADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H60O10Si10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066411 | |

| Record name | Cyclodecasiloxane, eicosamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18772-36-6 | |

| Record name | Eicosamethylcyclodecasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18772-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosamethylcyclodecasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018772366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodecasiloxane, eicosamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EICOSAMETHYLCYCLODECASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDP9OL0I11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eicosamethyl-cyclodecasiloxane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of eicosamethyl-cyclodecasiloxane, a cyclic siloxane of interest for various scientific applications. This document details the underlying chemical principles, provides in-depth experimental protocols, and presents key analytical data for the identification and characterization of this compound.

Introduction

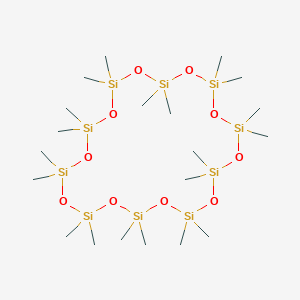

Eicosamethyl-cyclodecasiloxane, also known as D10, is a member of the cyclomethicone family of silicone compounds. It is a cyclic organosilicon compound with the chemical formula [(CH₃)₂SiO]₁₀.[1] Its structure consists of a ring of ten silicon atoms and ten oxygen atoms, with two methyl groups attached to each silicon atom. This unique structure imparts properties such as thermal stability, chemical inertness, and low surface tension, making it a subject of interest in materials science and as a potential component in pharmaceutical and cosmetic formulations.

Synthesis of Eicosamethyl-cyclodecasiloxane

The primary industrial method for the synthesis of cyclic siloxanes is the hydrolysis of dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). This reaction produces a mixture of cyclic and linear polydimethylsiloxanes. The distribution of the cyclic oligomers is influenced by reaction conditions such as temperature, pressure, and the presence of solvents. While the direct synthesis of a specific large-ring cyclosiloxane like eicosamethyl-cyclodecasiloxane can be challenging, the following protocol outlines a representative procedure designed to favor the formation of a range of cyclomethicones, from which the D10 fraction can be isolated.

Synthesis Pathway

The synthesis proceeds through a two-step mechanism: hydrolysis of the dichlorodimethylsilane precursor to form silanediols, followed by intermolecular condensation to yield a mixture of cyclic and linear siloxanes.

References

"physical and chemical properties of Cyclodecasiloxane, eicosamethyl-"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclodecasiloxane, eicosamethyl- (CAS No. 18772-36-6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. This document details the compound's molecular and physical characteristics, chemical reactivity, and methods of synthesis and analysis. All quantitative data is presented in clear, tabular formats for ease of comparison. Furthermore, detailed experimental protocols for key characterization techniques are provided, along with a visualization of the synthetic workflow.

Introduction

Cyclodecasiloxane, eicosamethyl-, a member of the cyclosiloxane family, is a synthetic compound characterized by a ten-membered ring of alternating silicon and oxygen atoms, with each silicon atom bonded to two methyl groups. Its unique molecular structure imparts a range of desirable properties, including thermal stability, low surface tension, and chemical inertness, making it a subject of interest in various industrial and research applications.

Molecular and Chemical Properties

Eicosamethylcyclodecasiloxane is a clear, colorless liquid under standard conditions. Chemically, it is relatively stable but can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the siloxane bonds.[1] It serves as a monomer in ring-opening polymerization reactions to produce high-molecular-weight polysiloxanes.

Identifiers and Molecular Formula

| Property | Value |

| IUPAC Name | 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20-eicosamethyl-1,3,5,7,9,11,13,15,17,19-decaoxa-2,4,6,8,10,12,14,16,18,20-decasilacycloicosane[2] |

| CAS Number | 18772-36-6[1][3] |

| Molecular Formula | C₂₀H₆₀O₁₀Si₁₀[1][3] |

| Molecular Weight | 741.54 g/mol [3] |

| Canonical SMILES | C[Si]1(O--INVALID-LINK--(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C">Si(C)C)C[2] |

| InChI Key | CDNNKGWZSNSADW-UHFFFAOYSA-N[2] |

Physical Properties

The physical properties of eicosamethylcyclodecasiloxane are summarized in the table below. These properties make it suitable for applications requiring thermal stability and specific rheological characteristics.

Tabulated Physical Data

| Property | Value |

| Appearance | Clear liquid[1] |

| Boiling Point | 451.8 °C at 760 mmHg[3] |

| Density | 0.98 g/cm³[1][3] |

| Refractive Index | 1.438[3] |

| Flash Point | 219.9 °C[3] |

| Vapor Pressure | 6.34 x 10⁻⁸ mmHg at 25 °C[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Cyclodecasiloxane, eicosamethyl-.

Synthesis of Eicosamethylcyclodecasiloxane

Eicosamethylcyclodecasiloxane can be synthesized through two primary routes: hydrolytic condensation of dimethyldichlorosilane and ring-opening polymerization of smaller cyclosiloxanes.

This method involves the controlled hydrolysis of dimethyldichlorosilane, which yields a mixture of cyclic and linear siloxanes. The desired eicosamethylcyclodecasiloxane can then be isolated through fractional distillation.

Protocol:

-

A solution of dimethyldichlorosilane in an inert organic solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser.

-

Water is slowly added to the solution with vigorous stirring. The reaction is highly exothermic and produces hydrochloric acid as a byproduct. The temperature should be carefully controlled.

-

After the addition of water is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.

-

The organic layer is separated from the aqueous acidic layer.

-

The organic layer is washed with water and then with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of cyclic and linear siloxanes is subjected to fractional distillation under vacuum to isolate Cyclodecasiloxane, eicosamethyl-.

This method involves the polymerization of smaller cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄), in the presence of a catalyst to form a mixture of higher cyclic and linear polysiloxanes.

Protocol:

-

Octamethylcyclotetrasiloxane (D₄) and a catalyst (e.g., potassium hydroxide) are charged into a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

The mixture is heated to the reaction temperature (typically 140-160 °C) with continuous stirring.

-

The polymerization is allowed to proceed for a specific time to achieve the desired molecular weight distribution.

-

The reaction is then terminated by neutralizing the catalyst (e.g., with a weak acid).

-

The resulting polymer mixture is devolatilized under vacuum to remove unreacted monomer and lower molecular weight cyclic siloxanes.

-

Cyclodecasiloxane, eicosamethyl- can be isolated from the mixture by fractional distillation or other chromatographic techniques.

Characterization Methods

Principle: This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[4][5] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Procedure:

-

Select a clean, dry, calibrated viscometer of a suitable type (e.g., Ubbelohde) that will give a flow time of not less than 200 seconds.

-

Charge the viscometer with the sample in the manner dictated by the design of the instrument, ensuring that no air bubbles are trapped.

-

Place the viscometer in a constant-temperature bath long enough for the sample to reach the test temperature.

-

Use suction or pressure to adjust the head of the liquid to a position about 5 mm above the first timing mark.

-

Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.

-

Repeat the measurement to ensure accuracy.

-

Calculate the kinematic viscosity by multiplying the flow time in seconds by the viscometer constant.

Principle: This method covers the measurement of the refractive index of transparent hydrocarbon liquids using a refractometer.[1][2][3]

Procedure:

-

Calibrate the refractometer using a standard liquid of known refractive index.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Apply a small amount of the sample to the prism.

-

Close the prisms and allow the instrument to equilibrate to the desired temperature.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.

-

Read the refractive index from the scale.

-

Perform multiple readings and average the results.

Principle: GC-MS is used to separate and identify the components of a mixture. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer identifies them based on their mass-to-charge ratio.

Procedure:

-

Sample Preparation: Dilute a small amount of the Cyclodecasiloxane, eicosamethyl- sample in a suitable solvent (e.g., acetone (B3395972) or hexane).

-

GC Conditions:

-

Injector: Set to a temperature of 250-300 °C.

-

Column: Use a capillary column suitable for siloxane analysis (e.g., a non-polar or mid-polar column).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a mass range appropriate for the expected fragments of the molecule (e.g., 50-800 amu).

-

-

Data Analysis: Identify the peak corresponding to eicosamethylcyclodecasiloxane by its retention time and compare its mass spectrum with a reference library.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Cyclodecasiloxane, eicosamethyl- via the hydrolytic condensation of dimethyldichlorosilane.

Caption: Synthesis workflow for eicosamethylcyclodecasiloxane.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Cyclodecasiloxane, eicosamethyl-. The tabulated data, along with the comprehensive experimental protocols, offer a valuable resource for scientists and researchers. The provided synthesis workflow diagram further clarifies the manufacturing process. This information is intended to support further research and application development involving this versatile cyclosiloxane compound.

References

- 1. store.astm.org [store.astm.org]

- 2. petrolube.com [petrolube.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

Spectroscopic Data Analysis: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the compound associated with CAS number 556-68-3. It has come to our attention that while the provided CAS number correctly identifies Hexadecamethylcyclooctasiloxane, there may be an interest in 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498), as spectroscopic data for this compound is often searched in similar contexts. Therefore, this guide will present the available spectroscopic information for both compounds to ensure a comprehensive resource for researchers, scientists, and drug development professionals. All data is presented in a structured format, accompanied by detailed experimental methodologies and illustrative diagrams to facilitate understanding.

Section 1: Spectroscopic Data for Hexadecamethylcyclooctasiloxane (CAS: 556-68-3)

Hexadecamethylcyclooctasiloxane is a cyclic organosilicon compound.[1][2][3] The following sections detail its characteristic spectroscopic data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups in a molecule. The IR spectrum of Hexadecamethylcyclooctasiloxane is characterized by strong absorptions corresponding to the Si-O-Si and Si-CH₃ bonds.

Table 1: Infrared (IR) Spectroscopy Data for Hexadecamethylcyclooctasiloxane

| Wavenumber (cm⁻¹) | Assignment |

| ~2965 | C-H stretch (in CH₃) |

| ~1260 | Si-CH₃ deformation |

| ~1090 | Si-O-Si stretch |

| ~800 | Si-C stretch |

Data sourced from the NIST Chemistry WebBook.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of Hexadecamethylcyclooctasiloxane shows a complex pattern of peaks due to the rearrangement and fragmentation of the siloxane ring.

Table 2: Key Mass Spectrometry Data for Hexadecamethylcyclooctasiloxane

| m/z | Relative Intensity | Proposed Fragment Ion |

| 592 | Low | [M]⁺ |

| 577 | Moderate | [M-CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Note: The molecular ion peak at m/z 592 is often of low abundance or absent in EI-MS. The base peak is typically a smaller, stable fragment. Data is compiled from NIST Mass Spectrometry Data Center.[5][6]

Section 2: Spectroscopic Data for 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CAS: 3010-96-6)

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is an aliphatic diol that exists as cis and trans isomers.[7] It is a monomer used in the synthesis of various polymeric materials.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The spectrum of 2,2,4,4-tetramethyl-1,3-cyclobutanediol shows distinct signals for the methyl and methine protons.

Table 3: ¹H NMR Spectroscopic Data for 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9-1.2 | Singlet | 12H | Methyl protons (-CH₃) |

| ~3.6-4.0 | Singlet/Multiplet | 2H | Methine protons (-CHOH) |

| Variable | Broad Singlet | 2H | Hydroxyl protons (-OH) |

Note: Chemical shifts can vary depending on the solvent and the cis/trans isomer ratio.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,4,4-tetramethyl-1,3-cyclobutanediol is dominated by a strong, broad absorption due to the hydroxyl groups.

Table 4: Infrared (IR) Spectroscopy Data for 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch |

| ~2960 | C-H stretch |

| ~1470 | C-H bend |

| ~1370 | Gem-dimethyl C-H bend |

| ~1040 | C-O stretch |

Data sourced from available spectra on ChemicalBook and PubChem.[9][10]

Mass Spectrometry (MS)

The mass spectrum of 2,2,4,4-tetramethyl-1,3-cyclobutanediol provides key information for its identification.

Table 5: Key Mass Spectrometry Data for 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

| m/z | Relative Intensity | Proposed Fragment Ion |

| 144 | Low | [M]⁺ |

| 126 | Moderate | [M-H₂O]⁺ |

| 83 | High | [M-C₃H₇O]⁺ (cleavage of the ring) |

| 71 | High | [C₅H₁₁]⁺ (from ring fragmentation) |

Fragmentation patterns can be complex due to the cyclic structure.[11]

Section 3: Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the empty ATR setup.

-

Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Section 4: Visualizations

To further clarify the experimental workflows, the following diagrams are provided.

References

- 1. achemtek.com [achemtek.com]

- 2. CAS 556-68-3: Hexadecamethylcyclooctasiloxane | CymitQuimica [cymitquimica.com]

- 3. Cyclooctasiloxane, hexadecamethyl- [webbook.nist.gov]

- 4. Cyclooctasiloxane, hexadecamethyl- [webbook.nist.gov]

- 5. Hexadecamethylcyclooctasiloxane | C16H48O8Si8 | CID 11170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclooctasiloxane, hexadecamethyl- [webbook.nist.gov]

- 7. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 8. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) 1H NMR spectrum [chemicalbook.com]

- 9. 2,2,4,4-Tetramethylcyclobutane-1,3-diol | C8H16O2 | CID 76382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) IR Spectrum [chemicalbook.com]

- 11. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]

"literature review on cyclic volatile methylsiloxanes"

An In-depth Technical Guide to Cyclic Volatile Methylsiloxanes (cVMS)

Introduction

Cyclic volatile methylsiloxanes (cVMS) are a class of synthetic organosilicon compounds characterized by a circular backbone of alternating silicon and oxygen atoms, with methyl groups attached to each silicon atom.[1] The most common cVMS in industrial and consumer products are octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6).[1][2] Due to their unique physicochemical properties—such as low surface tension, high volatility, and a smooth, non-greasy feel—they are used in a wide array of applications.[3][4] Primarily, they serve as intermediates in the production of silicone polymers.[1][5] They are also key ingredients in personal care products like cosmetics, hair and skin care products, and antiperspirants, as well as in household cleaners and industrial applications.[2][5][6][7]

The widespread use of these compounds leads to their release into the environment through various pathways, including volatilization into the air during use and disposal down the drain into wastewater systems.[2][8][9][10] Consequently, cVMS have been detected in diverse environmental matrices, including air, water, soil, sediment, and biota.[2][3] Their environmental presence, persistence, and potential for bioaccumulation have prompted extensive research and regulatory scrutiny worldwide.[1][3][11] This guide provides a comprehensive technical review of the physicochemical properties, environmental fate, analytical methodologies, and toxicological profiles of D4, D5, and D6.

Physicochemical Properties

The environmental behavior of cVMS is largely dictated by their distinct physical and chemical properties. They are characterized by high vapor pressures and low water solubility, which promotes their partitioning from aquatic systems into the atmosphere.[12] Their high octanol-water partition coefficients (log KOW) indicate a strong affinity for organic matter and lipids, suggesting a potential for bioaccumulation.[13]

Table 1: Physicochemical Properties of Key Cyclic Volatile Methylsiloxanes

| Property | D4 (Octamethylcyclotetrasiloxane) | D5 (Decamethylcyclopentasiloxane) | D6 (Dodecamethylcyclohexasiloxane) |

| CAS Number | 556-67-2[10] | 541-02-6 | 540-97-6 |

| Molecular Formula | C8H24O4Si4[14] | C10H30O5Si5[14] | C12H36O6Si6 |

| Log KOW | ~6.98[15] | ~8.09[15] | ~8.87[15] |

| Water Solubility | Very low | Very low | Very low |

| Vapor Pressure | High[12] | High[12] | Appreciable[4] |

| Bioconcentration Factor (BCF) in fish (L/kg) | 12,400[13] | 7,060[16] | 1,160[17] |

Environmental Fate and Transport

Once released, cVMS partition between different environmental compartments based on their properties. Their high volatility facilitates widespread atmospheric distribution.[2][12]

Atmospheric Degradation

In the atmosphere, the primary degradation pathway for cVMS is oxidation initiated by hydroxyl (OH) radicals.[12][18] This process is relatively slow, with estimated atmospheric lifetimes of 4 to 10 days, allowing for potential long-range transport.[12] The oxidation mechanism is complex and can lead to the formation of various degradation products, including siloxanols and other oxidized species.[12][19]

Aquatic and Soil/Sediment Fate

In aquatic environments, cVMS are removed primarily through volatilization.[13] Hydrolysis can also occur, though rates are variable depending on the specific compound and environmental conditions like pH.[16][20] Due to their hydrophobicity, cVMS that are not volatilized tend to adsorb onto organic matter in sediment and soil.[13] Degradation in water, soil, and sediment is generally slow, leading to their classification as persistent or very persistent.[9][10][13]

Table 2: Environmental Persistence of cVMS (Half-Life Data)

| Compound | Air (vs. OH radicals) | Water (Hydrolysis) | Sediment | Soil |

| D4 | 4-10 days[12] | Rapid hydrolysis; not persistent[13] | Potentially persistent (half-life may approach 120 days)[13] | Half-lives calculated by Xu (2010)[21] |

| D5 | 4-10 days[12] | pH-dependent; 71 days at pH 7[16] | Can exceed REACH persistence criteria[21] | Assumed similar to D4/D5[21] |

| D6 | Extrapolated from D4/D5 data[21] | Not expected to hydrolyze rapidly[17] | Half-lives estimated by extrapolation[21] | Assumed similar to D4/D5[21] |

Toxicological Profile and Biological Effects

The toxicological profiles of cVMS have been extensively studied. In general, they exhibit low acute toxicity to aquatic organisms.[16][20] However, concerns are primarily related to their potential for persistence, bioaccumulation, and long-term effects.[1]

-

D4 (Octamethylcyclotetrasiloxane): D4 is classified as persistent and bioaccumulative.[10] In the EU, it has a harmonized classification as being suspected of damaging fertility and being very toxic to aquatic life with long-lasting effects.[1] Chronic exposure studies in rats showed an increase in uterine adenomas at high concentrations.[22] This effect is believed to be linked to a non-genotoxic, dopamine-like mechanism that alters the estrous cycle, leading to prolonged estrogen exposure.[22] The relevance of these findings to human health is still under evaluation.[3] The US EPA has preliminarily determined that D4 presents an unreasonable risk to the health of workers and consumers under certain conditions of use.[23]

-

D5 (Decamethylcyclopentasiloxane): D5 is considered very persistent and very bioaccumulative (vPvB).[1][16] However, multiple assessments have concluded that it does not pose a danger to the environment at current exposure levels, in part because it does not appear to biomagnify in food webs and shows no adverse effects at concentrations up to its water solubility limit.[8][16][24] A Canadian Board of Review concluded that D5 is not expected to pose a risk to the environment.[8]

-

D6 (Dodecamethylcyclohexasiloxane): D6 is considered persistent but does not meet the criteria for being bioaccumulative or toxic (PBT).[5][17] Risk assessments have generally concluded that D6 is unlikely to pose a risk to human health or the environment from its normal use.[5][9][17]

Analytical Methodologies and Experimental Protocols

The accurate detection and quantification of cVMS in environmental samples present an analytical challenge due to their ubiquitous presence in laboratory environments, which can lead to sample contamination and false positives.[25][26]

Common Analytical Technique: GC-MS

The standard method for analyzing cVMS is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique provides the necessary sensitivity and selectivity to identify and quantify individual cVMS compounds in complex matrices.

Experimental Protocol: Analysis of cVMS in Sediment

This protocol is a generalized summary based on common practices described in the literature.

-

Sample Collection and Storage:

-

Collect sediment samples using pre-cleaned stainless-steel grabs or corers to avoid plastic contamination.

-

Store samples in glass jars with PTFE-lined lids.

-

Freeze samples at -20°C or lower until analysis to prevent degradation.

-

-

Sample Preparation and Extraction:

-

Freeze-dry the sediment sample to remove water.

-

Homogenize the dried sample by grinding with a mortar and pestle.

-

Weigh approximately 1-5 grams of homogenized sediment into an extraction cell.

-

Add an internal standard (e.g., a deuterated cVMS) to correct for matrix effects and variations in recovery.

-

Extract the sample using a solvent such as hexane (B92381) or a hexane/acetone mixture, often via methods like pressurized liquid extraction (PLE) or Soxhlet extraction.

-

-

Extract Clean-up:

-

The raw extract may contain interfering compounds (e.g., lipids, sulfur).

-

Perform a clean-up step, which can involve passing the extract through a column containing activated silica (B1680970) gel or florisil (B1214189) to remove polar interferences. Gel permeation chromatography (GPC) can also be used to remove lipids.

-

-

Instrumental Analysis (GC-MS):

-

Concentrate the cleaned extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

Inject a 1-2 µL aliquot into the GC-MS system.

-

GC Conditions: Use a capillary column (e.g., DB-5ms) suitable for separating volatile compounds. A typical temperature program might start at 40°C, hold for a few minutes, then ramp up to 300°C.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, targeting characteristic ions for each cVMS compound and the internal standard.

-

-

Quality Control:

-

Analyze procedural blanks (solvent carried through the entire process) with each batch of samples to check for laboratory contamination.[25]

-

Analyze matrix spikes (a sample spiked with a known amount of cVMS) to determine recovery and method accuracy.

-

Use certified reference materials, if available, to validate the method.

-

Conclusion

Cyclic volatile methylsiloxanes (D4, D5, and D6) are high-production-volume chemicals with a well-documented presence in the global environment. Their unique properties make them valuable in numerous applications but also lead to specific environmental behaviors, including atmospheric transport and partitioning into sediment and biota. While D5 and D6 are generally considered to pose a low risk to the environment and human health, D4 has been identified as a substance of concern due to its persistence, bioaccumulation potential, and observed reproductive effects in animal studies. Ongoing research continues to refine the understanding of their long-term environmental fate and toxicological significance, informing regulatory decisions and ensuring their safe use. The analytical challenges posed by background contamination require rigorous protocols to generate reliable environmental data.

References

- 1. Cyclosiloxanes - ECHA [echa.europa.eu]

- 2. Review of recent advances in research on the toxicity, detection, occurrence and fate of cyclic volatile methyl siloxanes in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic volatile methyl siloxanes (D4, D5, and D6) as the emerging pollutants in environment: environmental distribution, fate, and toxicological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. globalsilicones.org [globalsilicones.org]

- 8. Siloxane D5 (cyclopentasiloxane, decamethyl-) - information sheet - Canada.ca [canada.ca]

- 9. Siloxane D6 (cyclohexasiloxane, dodecamethyl-) - information sheet - Canada.ca [canada.ca]

- 10. Siloxane D4 (cyclotetrasiloxane, octamethyl-) - information sheet - Canada.ca [canada.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. Molecular Characterization of Secondary Aerosol from Oxidation of Cyclic Methylsiloxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Tissue‐based risk assessment of cyclic volatile methyl siloxanes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Biological relevance of effects following chronic administration of octamethylcyclotetrasiloxane (D4) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. epa.gov [epa.gov]

- 24. Risk assessment and regulation of D5 in Canada: Lessons learned | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 25. Positive vs. false detection: a comparison of analytical methods and performance for analysis of cyclic volatile methylsiloxanes (cVMS) in environmental samples from remote regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A contamination-controlled analytical method for the determination of cVMS in indoor and outdoor air [iris.unive.it]

An In-depth Technical Guide on the Toxicology and Safety of Decamethylcyclopentasiloxane (D5)

A Note on Nomenclature: The compound decamethylcyclopentasiloxane (B1670010) is chemically designated as D5. The term "D10" refers to decamethyltetrasiloxane. This guide focuses on D5, which is the subject of extensive toxicological research and is likely the substance of interest.

Executive Summary

Decamethylcyclopentasiloxane (D5) is a cyclic volatile methylsiloxane (cVMS) widely used in personal care products and industrial applications. Its toxicological profile has been extensively studied, revealing a low order of acute toxicity via oral, dermal, and inhalation routes. D5 is not considered to be a skin or eye irritant, nor a skin sensitizer. Toxicokinetic studies demonstrate minimal dermal absorption due to its high volatility, with rapid exhalation of the parent compound and excretion of metabolites following inhalation exposure. Repeated dose toxicity studies in rats have shown effects on the liver, consistent with a weak "phenobarbital-like" enzyme induction, which is generally considered an adaptive response. A slight increase in the incidence of uterine adenocarcinomas was observed in female rats at high concentrations in a chronic inhalation study. Mechanistic studies suggest this is due to a species-specific interaction with dopamine (B1211576) signaling pathways, a mode of action not considered relevant to humans. D5 is not genotoxic or mutagenic and does not induce reproductive or developmental toxicity in rats. This guide provides a comprehensive overview of the available toxicology and safety data for D5, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Decamethylcyclopentasiloxane is a colorless and odorless liquid with low viscosity and high volatility.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 541-02-6 | |

| Molecular Formula | C10H30O5Si5 | |

| Molecular Weight | 370.77 g/mol | [3] |

| Boiling Point | 210 °C | [2] |

| Melting Point | -44 °C | |

| Vapor Pressure | 0.2 mmHg at 25 °C | [3] |

| Water Solubility | 1.7 x 10-2 mg/L at 25 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.06 | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Dermal Absorption: Due to its high volatility, dermal absorption of D5 is very low.[4][5] In human studies, the majority of applied D5 evaporates from the skin surface.

Inhalation: Following inhalation exposure in both rats and humans, D5 is rapidly absorbed. The primary route of elimination is exhalation of the unchanged compound.[4][5] A smaller fraction is metabolized and excreted in the urine. This rapid clearance limits the potential for bioaccumulation.[4][5]

Toxicology Profile

The toxicological database for D5 is extensive, covering a range of endpoints from acute to chronic exposure.

Acute Toxicity

D5 exhibits a low order of acute toxicity across various routes of exposure.

| Study | Species | Route | Endpoint | Result | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 5,000 mg/kg bw | [5] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | > 2,000 mg/kg bw | [6] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 (4-hour) | 8.67 mg/L (vapor/aerosol) | [6] |

Repeated Dose Toxicity

Repeated exposure studies have identified the liver as a target organ in rodents, with effects being consistent with adaptive changes.

| Study Duration | Species | Route | NOAEL | Key Findings | Reference |

| 28-Day | Rat | Oral | - | Increased liver weights. | [5] |

| 90-Day | Rat | Oral | - | Increased liver weights without histopathological changes. | [5] |

| 28-Day | Rat | Inhalation | 75 ppm | Minor, transient changes in hematological and serum chemistry values; increased liver weights. | [6] |

| 90-Day | Rat | Inhalation | ≥160 ppm | Mild, non-adverse effects on the respiratory tract; adaptive increases in liver weights. | [4][6] |

| 2-Year | Rat | Inhalation | 160 ppm | Increased incidence of uterine endometrial adenocarcinoma in females at the highest dose. | [4] |

Genotoxicity and Mutagenicity

D5 has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has consistently been found to be non-genotoxic and non-mutagenic.[4][5]

| Assay | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Negative | [4] |

| In vitro Chromosomal Aberration Test | Mammalian Cells | Negative | [4] |

| In vivo Micronucleus Test | Rodent | Negative | [4] |

Reproductive and Developmental Toxicity

Comprehensive reproductive and developmental toxicity studies have been conducted, showing no adverse effects on reproductive performance or fetal development.

| Study Type | Species | Route | NOAEL (Reproductive/Developmental) | Key Findings | Reference |

| Two-Generation Reproductive Toxicity | Rat | Inhalation | 160 ppm | No adverse effects on mating, fertility, gestation, or offspring viability and growth. | [4] |

Experimental Protocols

The toxicological evaluation of D5 has largely followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, young adult rats of a single sex are used.

-

Procedure: The test substance is administered in a single dose by gavage to a group of animals. At least three dose levels are used. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.

Subchronic Inhalation Toxicity (based on OECD Guideline 413)

-

Objective: To characterize the toxicity of a substance following repeated inhalation exposure for a 90-day period.

-

Test Animals: Groups of at least 10 male and 10 female rodents are used.

-

Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for 6 hours per day, 5-7 days per week, for 90 days. At least three concentration levels and a control group are included. Observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, and ophthalmology. At the end of the study, a full necropsy and histopathological examination of organs are performed.

-

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest concentration at which no adverse effects are observed.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

-

Objective: To detect gene mutations induced by a chemical.

-

Test System: Amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.

-

Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

-

Objective: To assess the effects of a substance on male and female reproductive performance and on the growth and development of offspring.[7][8][9][10]

-

Test Animals: Male and female rats are used for two generations (P and F1).[7][8][9][10]

-

Procedure: The parental (P) generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to their mating and the production of the second (F2) generation.[7][8][9][10]

-

Endpoints: Evaluation includes effects on mating behavior, fertility, gestation length, litter size, offspring viability, growth, and sexual development. A comprehensive histopathological examination of the reproductive organs is also conducted.[7][8][9][10]

Visualizations

Proposed Signaling Pathway for D5-Induced Uterine Tumors in Rats

Caption: Proposed mode of action for D5-induced uterine tumors in female rats.[4][11][12]

General Experimental Workflow for a Toxicity Study

Caption: A generalized workflow for conducting an in vivo toxicology study.

Logical Flow of a Chemical Safety Assessment

Caption: The four-step process of chemical risk assessment.[13][14][15]

Conclusion

Decamethylcyclopentasiloxane (D5) has a well-characterized and favorable toxicological profile for its intended uses. The extensive database indicates a low potential for acute and systemic toxicity. The observed liver effects in rodents are considered adaptive responses, and the uterine tumors in female rats are mechanistically understood to be a species-specific effect not relevant to human health. D5 is not genotoxic, mutagenic, or a reproductive/developmental toxicant in animal studies. The data collectively support the safe use of D5 in consumer and industrial applications under current exposure scenarios.

References

- 1. Siloxane D5 (cyclopentasiloxane, decamethyl-) - information sheet - Canada.ca [canada.ca]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. ecetoc.org [ecetoc.org]

- 10. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. IDEM: Air Toxics: Four Steps of the Risk Assessment Process [in.gov]

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Eicosamethyl-cyclodecasiloxane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data on the thermal decomposition of eicosamethyl-cyclodecasiloxane (D10) is not extensively available in the reviewed literature. This guide provides a comprehensive overview based on the well-understood mechanisms of thermal decomposition for general polydimethylsiloxanes (PDMS) and other cyclic siloxanes, which are expected to be highly relevant to D10.

Introduction

Eicosamethyl-cyclodecasiloxane, a cyclic siloxane with the chemical formula C₂₀H₆₀O₁₀Si₁₀, belongs to a class of compounds known for their thermal stability, chemical inertness, and low surface tension. These properties make them valuable in a wide range of applications, including as heat transfer fluids, lubricants, and in the formulation of various consumer and medical products. Understanding the thermal decomposition mechanism of these materials is crucial for determining their operational limits, predicting their behavior in high-temperature applications, and ensuring safety.

The thermal stability of siloxanes is primarily attributed to the high bond energy of the silicon-oxygen (Si-O) bond. However, under thermal stress, these molecules undergo complex degradation processes. This guide delineates the current understanding of the thermal decomposition pathways of cyclic siloxanes, with a focus on the principles applicable to eicosamethyl-cyclodecasiloxane.

General Mechanism of Thermal Decomposition of Cyclic Siloxanes

The thermal decomposition of cyclosiloxanes, in an inert atmosphere, is primarily a depolymerization process that leads to the formation of smaller, more volatile cyclic siloxane oligomers. The key steps in this process are:

-

Initiation: The decomposition process is often initiated at temperatures above 300°C. This can occur through the homolytic cleavage of Si-C or C-H bonds, or more commonly, through a "back-biting" or "unzipping" mechanism involving the Si-O backbone. The presence of impurities or end-groups (in linear siloxanes) can lower the initiation temperature.

-

Propagation: The initial bond scission leads to the formation of reactive intermediates. In the back-biting mechanism, the siloxane chain flexes and a terminal silicon atom attacks an oxygen atom further down the chain, leading to the cleavage of a Si-O bond and the formation of a smaller cyclic siloxane molecule. This process can continue, progressively shortening the original molecule.

-

Product Formation: The primary products of thermal decomposition in an inert atmosphere are a mixture of smaller cyclic siloxanes, with the trimer (hexamethylcyclotrisiloxane, D3) and tetramer (octamethylcyclotetrasiloxane, D4) often being the most abundant. The distribution of these products can be influenced by factors such as temperature, heating rate, and the presence of catalysts.

-

High-Temperature Decomposition: At very high temperatures, typically above 600°C, the decomposition becomes more complex, involving the cleavage of Si-C and C-H bonds. This can lead to the formation of methane, other small hydrocarbons, and a silicon-oxycarbide residue.

In the presence of oxygen, the decomposition mechanism changes. Oxidative degradation can occur at lower temperatures and involves the formation of silanols (Si-OH) and cross-linking reactions, ultimately leading to the formation of silica (B1680970) (SiO₂).

Quantitative Data

As previously mentioned, specific quantitative data for the thermal decomposition of eicosamethyl-cyclodecasiloxane is limited in publicly available literature. The following table summarizes typical values for related polydimethylsiloxanes (PDMS) to provide a general understanding.

| Parameter | Typical Value for PDMS | Conditions |

| Decomposition Onset Temperature (Tonset) | 350 - 450 °C | Inert Atmosphere (Nitrogen) |

| Temperature of Maximum Decomposition Rate (Tmax) | 400 - 550 °C | Inert Atmosphere (Nitrogen) |

| Activation Energy (Ea) | 150 - 250 kJ/mol | Inert Atmosphere (Nitrogen) |

| Major Decomposition Products | Cyclic siloxanes (D3, D4, D5, etc.) | Inert Atmosphere (Pyrolysis) |

| Residue at 800°C | < 5% | Inert Atmosphere (Nitrogen) |

| Residue at 800°C | 20 - 40% (as SiO₂) | Oxidative Atmosphere (Air) |

Experimental Protocols

To investigate the thermal decomposition of a compound like eicosamethyl-cyclodecasiloxane, a combination of thermoanalytical and spectrometric techniques is typically employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of the material.

Methodology:

-

A small sample of eicosamethyl-cyclodecasiloxane (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen (flow rate ~50 mL/min) to study pyrolysis, or air (flow rate ~50 mL/min) to study oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC furnace.

-

The samples are subjected to a controlled temperature program, similar to TGA (e.g., heating at 10 °C/min from 25 °C to 500 °C).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve reveals endothermic (heat absorbing) and exothermic (heat releasing) events, providing information on phase transitions and the enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

The volatile decomposition products are swept into a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the chromatographic column.

-

The separated components are then introduced into a mass spectrometer (MS).

-

The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a mass spectrum for each component.

-

By comparing the mass spectra with a library of known compounds, the decomposition products can be identified.

Visualizations

Caption: General thermal decomposition pathway of a large cyclic siloxane.

Caption: Workflow for the thermal analysis of cyclosiloxanes.

Conclusion

The thermal decomposition of eicosamethyl-cyclodecasiloxane is expected to follow the general mechanism observed for other high molecular weight cyclic siloxanes. In an inert atmosphere, the primary decomposition pathway is a depolymerization reaction that yields a mixture of smaller, volatile cyclic siloxanes. At higher temperatures, more extensive fragmentation occurs, leading to the formation of gaseous hydrocarbons and a solid residue. The presence of oxygen significantly alters the decomposition process, favoring oxidative cross-linking and the formation of silica. For a precise quantitative understanding of the thermal decomposition of eicosamethyl-cyclodecasiloxane, dedicated experimental studies using the techniques outlined in this guide would be necessary. This information is critical for defining the operational limits and ensuring the safe and effective use of this material in high-temperature applications.

An In-depth Technical Guide to the Solubility of Eicosamethyl-cyclodecasiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of eicosamethyl-cyclodecasiloxane, a cyclic volatile methylsiloxane also known as D10. Due to its molecular structure and properties, eicosamethyl-cyclodecasiloxane finds applications in various scientific and industrial fields, including as a component in drug formulations.[1] Understanding its solubility in a range of organic solvents is critical for its effective use in research, development, and manufacturing.

Introduction to Eicosamethyl-cyclodecasiloxane

Eicosamethyl-cyclodecasiloxane (CAS No. 18772-36-6) is an organosilicon compound with the chemical formula C₂₀H₆₀O₁₀Si₁₀ and a molecular weight of approximately 741.54 g/mol .[1][2][3][4] Its structure consists of a ten-unit siloxane ring with each silicon atom bonded to two methyl groups.[1] This cyclic structure imparts unique properties such as thermal stability, flexibility, and low surface tension.[5]

Physical Properties of Eicosamethyl-cyclodecasiloxane:

-

Appearance: Clear liquid[1]

-

Boiling Point: Approximately 451.8 °C[1]

-

Density: Approximately 0.98 g/cm³[1]

Solubility of Cyclic Siloxanes

The principle of "like dissolves like" is a good predictor of the solubility of cyclic siloxanes. Their non-polar nature, due to the methyl groups on the exterior of the siloxane backbone, leads to favorable interactions with non-polar solvents like alkanes and aromatic hydrocarbons. They are also generally miscible with many common organic solvents used in laboratories and industrial processes.

Table 1: Water Solubility of Common Cyclic Volatile Methylsiloxanes

| Compound | CAS Number | Molecular Formula | Water Solubility (at ~23-25 °C) | Reference |

| Octamethylcyclotetrasiloxane (B44751) (D4) | 556-67-2 | C₈H₂₄O₄Si₄ | 56 µg/L | [7] |

| Decamethylcyclopentasiloxane (B1670010) (D5) | 541-02-6 | C₁₀H₃₀O₅Si₅ | 17 µg/L | [8] |

| Dodecamethylcyclohexasiloxane (B120686) (D6) | 540-97-6 | C₁₂H₃₆O₆Si₆ | 5.13 µg/L | [9][10] |

Table 2: Estimated Solubility of Eicosamethyl-cyclodecasiloxane (D10) in Various Organic Solvents

Based on the general properties of cyclic siloxanes, the following table provides an estimated qualitative and quantitative solubility for D10 in different classes of organic solvents. These are estimations and should be confirmed by experimental determination.

| Solvent Class | Examples | Estimated Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | High / Miscible | Non-polar nature of both D10 and alkane solvents leads to strong van der Waals interactions and high miscibility. |

| Aromatics | Toluene, Benzene, Xylene | High / Miscible | Toluene and similar aromatic solvents are known to provide excellent solubility for siloxane substrates.[5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | Ethers have moderate polarity and can effectively solvate the siloxane structure. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | Ketones are polar aprotic solvents that can generally dissolve a wide range of organic compounds. |

| Esters | Ethyl acetate, Butyl acetate | Moderate to High | Esters are effective solvents for many polymers and large organic molecules. |

| Chlorinated | Dichloromethane, Chloroform | High / Miscible | Chlorinated solvents are effective at dissolving a wide variety of non-polar and moderately polar organic compounds. |

| Alcohols | Ethanol, Isopropanol, Methanol | Moderate to Low | The polarity and hydrogen-bonding nature of alcohols may lead to lower miscibility compared to non-polar solvents. Solubility is expected to decrease with increasing alcohol polarity (Methanol < Ethanol < Isopropanol). |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Low | The high polarity of these solvents makes them poor solvents for non-polar compounds like D10. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of eicosamethyl-cyclodecasiloxane in an organic solvent. This method is adapted from established guidelines such as ASTM E1148 and OECD Test Guideline 105, which are primarily for aqueous solubility but the principles can be applied to organic solvents.[2][5]

Objective: To determine the saturation concentration of eicosamethyl-cyclodecasiloxane in a specific organic solvent at a controlled temperature.

Materials:

-

Eicosamethyl-cyclodecasiloxane (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Syringe filters (chemically compatible with the solvent)

-

Vials with septa

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of eicosamethyl-cyclodecasiloxane to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach saturation (e.g., 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to settle, and a clear supernatant should be visible above the undissolved D10.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To avoid drawing any undissolved material, the pipette tip should be kept well below the surface of the liquid but above the undissolved layer.

-

Filter the aliquot through a syringe filter that is chemically resistant to the solvent to remove any suspended micro-droplets.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of eicosamethyl-cyclodecasiloxane in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample using a calibrated GC-FID or GC-MS.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of eicosamethyl-cyclodecasiloxane in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of eicosamethyl-cyclodecasiloxane in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Diagrams:

Caption: Experimental workflow for determining the solubility of eicosamethyl-cyclodecasiloxane.

Caption: Logical relationship of D10 solubility based on solvent polarity.

Conclusion

While specific quantitative solubility data for eicosamethyl-cyclodecasiloxane in organic solvents is scarce, its chemical nature as a large, non-polar cyclic siloxane allows for reliable estimations of its solubility behavior. It is expected to be highly soluble in non-polar and moderately polar organic solvents and poorly soluble in highly polar solvents. For precise applications, especially in drug development and formulation, experimental determination of its solubility in relevant solvent systems is highly recommended. The provided experimental protocol offers a robust framework for such determinations. This guide serves as a foundational resource for researchers and scientists working with this versatile compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. store.astm.org [store.astm.org]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. api.mountainscholar.org [api.mountainscholar.org]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 6. Octamethylcyclotetrasiloxane (D4) [hubeistarchem.com]

- 7. aces.su.se [aces.su.se]

- 8. aces.su.se [aces.su.se]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Dodecamethylcyclohexasiloxane | C12H36O6Si6 | CID 10911 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of Giants: An In-depth Technical Guide to the Discovery and History of Large Cyclic Siloxanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of large cyclic siloxanes, also known as macrocyclic siloxanes. From their serendipitous discovery to the development of controlled polymerization techniques, this document traces the scientific journey that has enabled the creation of these unique molecular architectures. Detailed experimental protocols for key synthetic methods are provided, along with a quantitative summary of the physicochemical properties of various cyclosiloxanes.

A Historical Perspective: From "Silicones" to Macrocycles

The story of cyclic siloxanes is intrinsically linked to the broader history of organosilicon chemistry. Early pioneers in the 19th and early 20th centuries laid the groundwork for the synthesis of silicon-containing organic compounds.

French chemists Charles Friedel and James Crafts are credited with the first synthesis of an organosilicon compound, tetraethylsilane, in 1863.[1] Following this, a number of chemists, including Albert Ladenburg, contributed to the growing field.[2] However, it was the extensive work of English chemist Frederic Kipping from 1898 to 1944 that truly established the foundations of silicone chemistry.[2][3] Kipping and his contemporaries, through the hydrolysis of organosubstituted chlorosilanes, unknowingly produced mixtures containing both linear and cyclic polysiloxanes.[4]

A significant breakthrough came with the work of W. Dilthey, who, by hydrolyzing diphenyl-dichlorosilane, synthesized and identified the first cyclic siloxane, hexaphenylcyclotrisiloxane.[2] This discovery marked a pivotal moment, confirming the existence of these stable ring structures.

The commercialization of silicones was propelled by the development of the "direct process" for synthesizing methylchlorosilanes in the 1940s by Eugene G. Rochow at General Electric and, independently, by Richard Müller in Germany.[5] This cost-effective manufacturing process for the key monomers paved the way for the large-scale production of polysiloxanes, including the cyclic variants that served as precursors for high-molecular-weight polymers.[4]

The Dawn of Macrocycles: Synthesis and Characterization

The synthesis of large cyclic siloxanes, beyond the commonly known smaller rings like D4 (octamethylcyclotetrasiloxane) and D5 (decamethylcyclopentasiloxane), has been a subject of significant research. The primary methods for their preparation involve the hydrolysis of dichlorosilanes and the ring-opening polymerization (ROP) of smaller cyclic siloxanes.

Hydrolysis of Dichlorosilanes

The hydrolysis of dialkyldichlorosilanes is a classical and industrially significant method for the production of a mixture of cyclic and linear siloxanes. The reaction involves the controlled addition of water to a dichlorosilane, leading to the formation of silanols which then condense to form siloxane bonds.

The distribution of cyclic and linear products in the hydrolysate is influenced by the reaction conditions, such as the concentration of reactants, temperature, and the presence of solvents.[6] Typically, this method yields a mixture of cyclic siloxanes, with the tetramer (D4) and pentamer (D5) often being the most abundant.[6]

Logical Workflow for Hydrolysis of Dichlorosilanes

Caption: Workflow for the synthesis of cyclic and linear siloxanes via hydrolysis of dichlorosilanes.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) of smaller, strained cyclic siloxanes is the most versatile and widely used method for the synthesis of high molecular weight polysiloxanes. Under specific conditions, this process can also be controlled to favor the formation of large cyclic siloxanes. The polymerization can be initiated by either anionic or cationic catalysts.

Anionic Ring-Opening Polymerization: Anionic ROP is typically initiated by strong bases such as alkali metal hydroxides or silanolates. The initiator attacks a silicon atom in the cyclic monomer, cleaving a siloxane bond and forming a linear silanolate active center. This active center then propagates by attacking other cyclic monomers.

Cationic Ring-Opening Polymerization: Cationic ROP is initiated by strong acids, which protonate an oxygen atom in the siloxane ring, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack. This leads to ring opening and the formation of a linear polymer chain with a reactive cationic end group.

The formation of large cyclic siloxanes during ROP is often a result of "back-biting" reactions, where the active end of a growing linear polymer chain attacks a silicon atom further down its own chain, leading to the formation of a cyclic molecule. By controlling reaction conditions such as monomer concentration, temperature, and catalyst, the formation of these macrocycles can be influenced.

Signaling Pathway for Anionic Ring-Opening Polymerization

Caption: Mechanism of anionic ring-opening polymerization of cyclosiloxanes, including the "back-biting" side reaction that forms macrocycles.

Quantitative Data on Cyclic Siloxanes

The following tables summarize the available quantitative data on the physicochemical properties of various cyclic siloxanes and the yields of specific synthetic methods for large cyclic siloxanes.

Table 1: Physicochemical Properties of Common Cyclic Siloxanes

| Compound | Formula | No. of Siloxane Units | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Hexamethylcyclotrisiloxane (D3) | C₆H₁₈O₃Si₃ | 3 | 222.46 | 64 | 134 | 1.02 (at 20°C) |

| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 4 | 296.62 | 17.5 | 175 | 0.956 (at 25°C)[7][8] |

| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | 5 | 370.77 | -44 | 210 | 0.959 (at 25°C) |

| Dodecamethylcyclohexasiloxane (D6) | C₁₂H₃₆O₆Si₆ | 6 | 444.92 | -3 | 245 | 0.967 (at 25°C)[8] |

Data compiled from various sources.

Table 2: Synthesis and Yields of Large Cyclic Siloxanes

| Cyclic Siloxane | Synthetic Method | Precursor(s) | Yield (%) | Reference |

| [PhSi(OSiMe₃)O]₆ | Trimethylsilylation of metallasiloxane | Cage-like oligophenylmetallasiloxane | High | |

| [PhSi(OSiMe₃)O]₁₂ | Trimethylsilylation of metallasiloxane | Cage-like oligophenylmetallasiloxane | 70.9 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of cyclic siloxanes.

Protocol for Hydrolysis of Dimethyldichlorosilane

Objective: To synthesize a mixture of cyclic and linear polydimethylsiloxanes.

Materials:

-

Dimethyldichlorosilane (Me₂SiCl₂)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (B86663) (or other drying agent)

Procedure:

-

A solution of dimethyldichlorosilane in an equal volume of diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

The flask is cooled in an ice bath.

-

Deionized water is added dropwise from the dropping funnel to the stirred solution of dimethyldichlorosilane. The rate of addition should be controlled to maintain the reaction temperature below 10°C. A white precipitate of hydrolyzed product will form.

-

After the addition of water is complete, the mixture is stirred for an additional hour at room temperature to ensure complete hydrolysis.

-

The ethereal layer is separated from the aqueous acidic layer in a separatory funnel.

-

The organic layer is washed sequentially with a saturated sodium bicarbonate solution and then with deionized water until the washings are neutral.

-

The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield a mixture of cyclic and linear polydimethylsiloxanes.

-

The different cyclic species can be separated by fractional distillation.

Protocol for Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4)

Objective: To synthesize high molecular weight polydimethylsiloxane (B3030410) via anionic ROP of D4.

Materials:

-

Octamethylcyclotetrasiloxane (D4), purified by distillation over calcium hydride.

-

Potassium hydroxide (B78521) (KOH) as a catalyst.

-

Hexamethyldisiloxane (MM) as a chain stopper to control molecular weight.

-

Inert solvent (e.g., toluene), dried over a suitable drying agent.

Procedure:

-

A flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermometer is charged with the purified D4 and hexamethyldisiloxane.

-

The mixture is heated to the desired reaction temperature (typically 140-160°C) under a slow stream of dry nitrogen.

-

A catalytic amount of finely powdered potassium hydroxide is added to the stirred reaction mixture.

-

The polymerization is allowed to proceed for several hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

-

The reaction is terminated by cooling the mixture and neutralizing the catalyst with an acid, such as phosphoric acid or a silyl (B83357) phosphate.

-

The resulting polymer is then typically stripped of volatile components (unreacted monomer and smaller cyclics) under vacuum at an elevated temperature.

Conclusion

The discovery and synthesis of large cyclic siloxanes represent a significant achievement in polymer and materials science. From the early, often accidental, preparations through hydrolysis to the development of sophisticated ring-opening polymerization techniques, our ability to create these fascinating macrocycles has grown immensely. The unique properties of these molecules, stemming from the flexible siloxane backbone, continue to inspire research into new materials with applications in diverse fields, including drug delivery and advanced materials. Further exploration into the controlled synthesis of even larger and more complex cyclic siloxane architectures promises to unlock new scientific frontiers.

References

- 1. Polydimethylsiloxane Composites Characterization and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. Octamethylcyclotetrasiloxane - Wikipedia [en.wikipedia.org]

- 7. Siloxanes - Silicones Europe [silicones.eu]

- 8. mdpi.com [mdpi.com]

Theoretical Calculations on the Structure of Eicosamethylcyclodecasiloxane: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to Eicosamethylcyclodecasiloxane

Eicosamethylcyclodecasiloxane, with the chemical formula C₂₀H₆₀O₁₀Si₁₀, is a cyclic organosilicon compound belonging to the family of cyclomethicones.[1] These molecules are characterized by a backbone of alternating silicon and oxygen atoms, with organic side groups attached to the silicon atoms. In the case of eicosamethylcyclodecasiloxane, each silicon atom is bonded to two methyl groups.[2] The structure of this molecule is of significant interest due to its applications in various fields, including its use as a reference standard and in material science.

Structural Data

The structure of eicosamethylcyclodecasiloxane has been described as a puckered ring conformation. This non-planar arrangement is a result of minimizing torsional strain and van der Waals repulsions between the numerous methyl groups. The molecule reportedly exhibits D₅d symmetry, which corresponds to a decagonal antiprismatic geometry.[2] Below is a summary of the reported structural parameters.

Table 1: Reported Structural Parameters of Eicosamethylcyclodecasiloxane

| Parameter | Value |

| Molecular Formula | C₂₀H₆₀O₁₀Si₁₀ |

| Molecular Weight | 741.5 g/mol [1] |

| Symmetry | D₅d |

| Si-O-Si Bond Angle | ~148°[2] |

| O-Si-O Bond Angle | ~110°[2] |

| Si-O Bond Length | ~1.64 Å[2] |

| Si-C Bond Length | ~1.87 Å[2] |

Note: The precise experimental or theoretical origin of these structural parameters is not specified in the available literature.

Theoretical Calculation Methodologies

Theoretical calculations are indispensable for elucidating the three-dimensional structure, conformational flexibility, and electronic properties of molecules like eicosamethylcyclodecasiloxane. The primary methods employed for such studies are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for calculating the optimized geometry and various properties of molecules.

Protocol for DFT-based Geometry Optimization:

-